The Botanical Treasury of Akuammiline Alkaloids: A Technical Guide to Their Natural Sources
The Botanical Treasury of Akuammiline Alkaloids: A Technical Guide to Their Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Akuammiline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological interest. This document details the primary plant species in which these compounds are found, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and isolation, and illustrates their biosynthetic origins.
Principal Natural Sources of Akuammiline Alkaloids
Akuammiline alkaloids are predominantly found within the Apocynaceae plant family, a diverse group of flowering plants. Three key genera are particularly noteworthy for their rich content of these complex molecules: Picralima, Alstonia, and Vinca.
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Picralima nitida (Akuamma Tree): Native to tropical West and Central Africa, the seeds of Picralima nitida are a prominent source of various Akuammiline alkaloids.[1] Traditionally, the seeds have been used in indigenous medicine for their analgesic, antipyretic, and anti-inflammatory properties.[1]
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Alstonia scholaris (Devil's Tree): This large evergreen tree, native to the Indian subcontinent and Southeast Asia, is another significant source of Akuammiline alkaloids. Different parts of the plant, including the leaves and bark, have been found to contain a variety of these compounds.[2][3]
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Vinca minor (Lesser Periwinkle): A perennial vine native to central and southern Europe, Vinca minor is well-known for producing a wide array of indole alkaloids, including several belonging to the Akuammiline subclass.[4][5]
Quantitative Analysis of Akuammiline Alkaloids in Natural Sources
The concentration of Akuammiline alkaloids can vary significantly depending on the plant species, the specific part of the plant, geographical location, and season. The following table summarizes the quantitative data available for key Akuammiline alkaloids in their primary natural sources.
| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight or mg/100g d.w.) | Reference |
| Picralima nitida | Seeds | Akuammine | >0.5% | [6] |
| Total Alkaloids | 6% - 7.6% | [4] | ||
| Alstonia scholaris | Leaves | Total Alkaloids | 3.61% | [7] |
| Trunk Bark | Echitamine, Akuammicine N-Oxide, etc. | Present (Specific % not provided) | [2][8] | |
| Fruit | Picrinine, Picralinal, Akuammidine, etc. | Highest concentration among tested parts | [2] | |
| Vinca minor | Leaves | Vincamine | 0.057% | [5] |
| Leaves | Vincamine | 2.459 ± 0.035 mg/100 g d.w. | [9] | |
| Stems | 1,2-dehydroaspidospermidine | 1.635 mg/100 g d.w. | [9] | |
| Leaves | Eburnamonine | 0.803 mg/100 g d.w. | [9] |
Experimental Protocols: Extraction and Isolation of Akuammiline Alkaloids
The isolation of pure Akuammiline alkaloids from their natural sources is a critical step for their pharmacological investigation. The following protocols provide detailed methodologies for their extraction and purification, with a focus on pH-zone-refining countercurrent chromatography (CCC), a highly effective technique for separating these compounds.
General Extraction of Total Alkaloids from Plant Material
This protocol describes a general method for the initial extraction of total alkaloids from dried and powdered plant material.
Materials:
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Dried and powdered plant material (e.g., Picralima nitida seeds, Alstonia scholaris leaves or bark)
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Methanol (B129727) (HPLC grade)
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Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (B78521) (NaOH), 1 M
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Dichloromethane (DCM)
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Rotary evaporator
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Separatory funnel
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pH meter
Procedure:
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Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.
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Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
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Resuspend the crude extract in 200 mL of 1 M HCl.
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Wash the acidic solution three times with 100 mL of DCM in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.
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Adjust the pH of the aqueous layer to approximately 10 with 1 M NaOH.
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Extract the alkaline solution three times with 150 mL of DCM.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Concentrate the DCM extract under reduced pressure to yield the total alkaloid fraction.
Isolation of Specific Akuammiline Alkaloids using pH-Zone-Refining Countercurrent Chromatography (CCC)
This advanced chromatographic technique is particularly effective for the separation of alkaloids from complex mixtures.[10][11]
Instrumentation:
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High-performance countercurrent chromatograph
Reagents and Solvents:
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Two-phase solvent system: A common system for Akuammiline alkaloids is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[10]
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Retainer (added to the stationary phase): A basic compound, such as triethylamine (B128534) (TEA).[12]
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Eluter (added to the mobile phase): An acidic compound, such as hydrochloric acid (HCl).[12]
Procedure:
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Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.
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Stationary and Mobile Phase Preparation: Add the retainer (e.g., TEA) to the organic (upper) phase, which will serve as the stationary phase. Add the eluter (e.g., HCl) to the aqueous (lower) phase, which will serve as the mobile phase.
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Column Preparation: Fill the CCC column with the stationary phase.
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Sample Injection: Dissolve the total alkaloid extract in a small volume of the stationary phase and inject it into the column.
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Elution: Pump the mobile phase through the column at a constant flow rate. The alkaloids will partition between the two phases and separate based on their pKa values and hydrophobicity.
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Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Isolation and Purification: Combine the fractions containing the desired pure alkaloids and concentrate them to dryness. Further purification can be achieved by recrystallization if necessary.
Biosynthesis of Akuammiline Alkaloids
The biosynthesis of Akuammiline alkaloids, like other monoterpenoid indole alkaloids, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. A key intermediate in the formation of the Akuammiline scaffold is geissoschizine.[13][14] The following diagram illustrates the pivotal steps in the biosynthetic pathway leading to the core Akuammiline structure.
Caption: Biosynthetic pathway of Akuammiline alkaloids from primary precursors.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical experimental workflow for the isolation and characterization of Akuammiline alkaloids and a logical diagram of their biosynthetic origin.
Experimental Workflow
Caption: A typical experimental workflow for isolating Akuammiline alkaloids.
This guide provides a foundational understanding of the natural sources of Akuammiline alkaloids, equipping researchers with the necessary information for their continued exploration and potential therapeutic development. The provided protocols and biosynthetic insights serve as a valuable resource for navigating the complexities of these fascinating natural products.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Alkaloids from leaves and bark of Alstonia scholaris in the Philippine" by Tatsuo Yamauchi, Fumiko Abe et al. [archium.ateneo.edu]
- 4. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Investigation of Vinca minor Cultivated in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Picrinine N-Methyltransferase Belongs to a New Family of γ-Tocopherol-Like Methyltransferases Found in Medicinal Plants That Make Biologically Active Monoterpenoid Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. New indole alkaloids from the bark of Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
